molecular formula C26H20ClFN4O3 B2820134 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1189648-99-4

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B2820134
CAS RN: 1189648-99-4
M. Wt: 490.92
InChI Key: QGIPUFQSBTYXAH-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O3 and its molecular weight is 490.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Some derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, a class to which the compound belongs, have been synthesized and evaluated for their antimicrobial properties. Certain synthesized compounds demonstrated promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Peripheral Benzodiazepine Receptor Study

  • Fluoroethoxy and fluoropropoxy substituted derivatives, related to the specified compound, were synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors compared to central benzodiazepine receptors. This has implications in neurodegenerative disorders research (Fookes et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Certain benzothiazolinone acetamide analogs, closely related to the compound , have been synthesized and studied for their vibrational spectra and electronic properties. They showed potential as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency. Additionally, their interactions with Cyclooxygenase 1 (COX1) through molecular docking studies indicated possible bioactive applications (Mary et al., 2020).

Anti-Inflammatory Activity

  • Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, structurally similar to the target compound, have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O3/c1-35-22-10-7-17(27)11-20(22)30-23(33)14-32-21-9-8-18(28)12-19(21)24-25(32)26(34)31(15-29-24)13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIPUFQSBTYXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

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